2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride
CAS No.:
Cat. No.: VC15799969
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13Cl2N3 |
|---|---|
| Molecular Weight | 210.10 g/mol |
| IUPAC Name | 2-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-10-5-6-2-3-8-4-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H |
| Standard InChI Key | QEOMDSYWNVTOFP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2CCNCC2=N1.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride belongs to the pyrazolo[3,4-c]pyridine class, featuring a bicyclic system with nitrogen atoms at positions 1, 3, and 7. The hydrochloride salt enhances its solubility and stability for research applications. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂ClN₃ | |
| Molecular Weight | 173.64 g/mol | |
| CAS Number | 1260902-04-2 | |
| IUPAC Name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride |
The compound’s exact mass is 173.072 g/mol, with a polar surface area (PSA) of 29.85 Ų and a calculated LogP of 1.196, indicating moderate lipophilicity .
Structural Analysis
X-ray crystallography and NMR studies reveal a partially saturated pyridine ring fused to a pyrazole moiety. The methyl group at position 2 and the tetrahydro configuration impose conformational constraints that influence binding to biological targets. The hydrochloride counterion interacts with the pyridine nitrogen, stabilizing the protonated form in physiological conditions .
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes iodine-mediated electrophilic cyclization to form a bicyclic intermediate. Subsequent reduction and methylation steps yield the tetrahydro-pyrazolo[3,4-c]pyridine core, followed by hydrochloride salt formation via HCl treatment. Key reaction steps include:
-
Cyclization:
Iodine facilitates electrophilic attack, forming the fused ring system. -
Reduction:
Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding the tetrahydro derivative. -
Salt Formation:
Reaction with hydrochloric acid produces the final hydrochloride salt .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems control reaction parameters (temperature: 50–60°C; pressure: 2–3 atm), minimizing byproducts like 2,6-diphenyl analogues. Post-synthesis purification involves recrystallization from ethanol/water mixtures .
Biological Activities and Mechanistic Insights
Apoptosis Induction and Antiproliferative Effects
In vitro studies demonstrate dose-dependent apoptosis in cancer cell lines (IC₅₀: 12–18 μM) through PARP-1 cleavage and caspase 9 activation. The compound reduces proliferating cell nuclear antigen (PCNA) expression by 40–60% at 24 h, indicating cell cycle arrest at the G1 phase.
Target Engagement
-
PARP-1 Inhibition: Competitive binding to the NAD⁺ site (Kᵢ: 0.8 μM) impairs DNA repair mechanisms.
-
Caspase 9 Activation: Cleavage of procaspase 9 into active subunits (p35/p10) triggers the intrinsic apoptotic pathway.
Pharmacological Properties and ADME Profile
Physicochemical Stability
The hydrochloride salt exhibits high solubility in water (≥50 mg/mL at 25°C) and stability across pH 2–8. Degradation occurs under alkaline conditions (pH >9), releasing free base precipitates .
In Vitro ADME
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 78.2% ± 3.1 | Equilibrium Dialysis |
| Metabolic Stability | t₁/₂ = 45 min (human hepatocytes) | LC-MS/MS |
| CYP Inhibition | CYP3A4 (IC₅₀: 22 μM) | Fluorogenic assay |
Hepatic clearance is primarily mediated by CYP2D6, with major metabolites including hydroxylated and N-demethylated derivatives.
Comparative Analysis with Structural Analogues
Pyrazolo[4,3-c]pyridine Derivatives
The [3,4-c] ring fusion in 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride confers distinct pharmacological advantages over [4,3-c] isomers:
| Property | [3,4-c] Isomer | [4,3-c] Isomer |
|---|---|---|
| PARP-1 Kᵢ | 0.8 μM | 3.2 μM |
| Solubility (mg/mL) | 52.1 | 28.7 |
| Metabolic t₁/₂ | 45 min | 22 min |
The [3,4-c] isomer’s enhanced target affinity and stability make it preferable for further drug development .
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